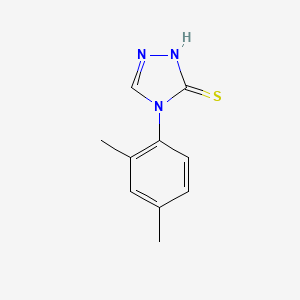

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 2,4-dimethylphenyl group and a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are typically scaled up and may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Studies have shown that 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacteria and fungi. For instance, a study highlighted its effectiveness against Candida albicans and several Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Antioxidant Properties

The compound has demonstrated strong antioxidant capabilities. In vitro assays using DPPH and ABTS methods revealed that it can scavenge free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anticancer Potential

Recent investigations have focused on the cytotoxic effects of this triazole derivative against cancer cell lines. For example, it has been tested against melanoma and triple-negative breast cancer cells, showing promising results in inhibiting cell proliferation and migration. These findings suggest its potential as a lead compound for anticancer drug development .

Agricultural Applications

Fungicidal Properties

The compound's triazole structure is known for its fungicidal activity. It can be utilized in agricultural settings to protect crops from fungal infections. The mechanism often involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Materials Science

Corrosion Inhibition

There is emerging interest in using this compound as a corrosion inhibitor for metals. Its thiol group can form protective layers on metal surfaces, thereby reducing oxidation rates and enhancing durability .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of their activity. The triazole ring can interact with various enzymes and receptors, influencing their function and leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-thiol

- 4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-amine

- 4-(2,4-Dimethylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

Uniqueness

This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with thiol-reactive sites, making it a valuable compound for various applications.

Actividad Biológica

The compound 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 66297-59-4) belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₁₇H₁₇N₃S

- Molecular Weight : 295.41 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

- Structure : The compound features a triazole ring with a thiol group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that various 1,2,4-triazole derivatives , including those with thiol groups, exhibit significant antimicrobial properties. A study showed that at a concentration of 125 µg/mL, compounds similar to this compound demonstrated activity against several pathogens:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 31.25 to 62.5 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives is notable. The presence of the triazole moiety allows for interactions with enzymes involved in cancer progression. For instance:

- Molecular docking studies revealed strong interactions with the ATP-binding site of tubulin .

- Compounds were tested against various cancer cell lines such as HT-29 (colon cancer), showing IC50 values that suggest significant antiproliferative effects .

Anti-inflammatory Activity

Recent studies highlight the anti-inflammatory properties of triazole derivatives. These compounds can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Structure-Biological Activity Relationship

The structure of this compound allows for various modifications that can enhance its biological activity:

- Substituents on the sulfur atom have been shown to influence antimicrobial and antifungal activities without significantly altering efficacy .

- The ability to form hydrogen bonds due to the -NH group in the triazole ring is crucial for its interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

Propiedades

IUPAC Name |

4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSNDWPHJFKJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405176 | |

| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66297-59-4 | |

| Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.